molecular formula C26H30N4O2 B273655 N,N-dibenzyl-2-(2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethanamine

N,N-dibenzyl-2-(2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethanamine

Cat. No. B273655
M. Wt: 430.5 g/mol
InChI Key: DPRVFMJEFLIXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibenzyl-2-(2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethanamine is a novel compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrrolopyrimidine derivative that has been synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-(2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethanamine involves the inhibition of specific enzymes and pathways that are involved in cell proliferation and viral replication. This compound has been found to inhibit the activity of certain kinases and transcription factors that are involved in these processes.
Biochemical and Physiological Effects:
N,N-dibenzyl-2-(2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethanamine has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death. This compound has also been found to modulate the immune system, which can be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

N,N-dibenzyl-2-(2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethanamine has several advantages for lab experiments. It has been found to be a potent inhibitor of cancer cell proliferation and viral replication, which makes it a valuable tool for studying these processes. However, this compound also has some limitations, such as its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on N,N-dibenzyl-2-(2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethanamine. One potential direction is to study its potential use in combination with other anticancer agents to enhance its efficacy. Another direction is to study its potential use in the treatment of viral infections, such as COVID-19. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.

Synthesis Methods

The synthesis of N,N-dibenzyl-2-(2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethanamine involves the reaction of 2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-5-carbaldehyde and N,N-dibenzylethylenediamine in the presence of a specific catalyst. The reaction is carried out under specific conditions, and the resulting product is purified using various techniques.

Scientific Research Applications

N,N-dibenzyl-2-(2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethanamine has potential applications in various fields of scientific research. It has been studied extensively for its anticancer properties, and it has been found to inhibit the proliferation of cancer cells. This compound has also been studied for its potential use as an antiviral agent, and it has been found to inhibit the replication of certain viruses.

properties

Product Name

N,N-dibenzyl-2-(2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethanamine

Molecular Formula

C26H30N4O2

Molecular Weight

430.5 g/mol

IUPAC Name

N,N-dibenzyl-2-(2,4-diethoxypyrrolo[3,2-d]pyrimidin-5-yl)ethanamine

InChI

InChI=1S/C26H30N4O2/c1-3-31-25-24-23(27-26(28-25)32-4-2)15-16-30(24)18-17-29(19-21-11-7-5-8-12-21)20-22-13-9-6-10-14-22/h5-16H,3-4,17-20H2,1-2H3

InChI Key

DPRVFMJEFLIXTL-UHFFFAOYSA-N

SMILES

CCOC1=NC(=NC2=C1N(C=C2)CCN(CC3=CC=CC=C3)CC4=CC=CC=C4)OCC

Canonical SMILES

CCOC1=NC(=NC2=C1N(C=C2)CCN(CC3=CC=CC=C3)CC4=CC=CC=C4)OCC

Origin of Product

United States

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